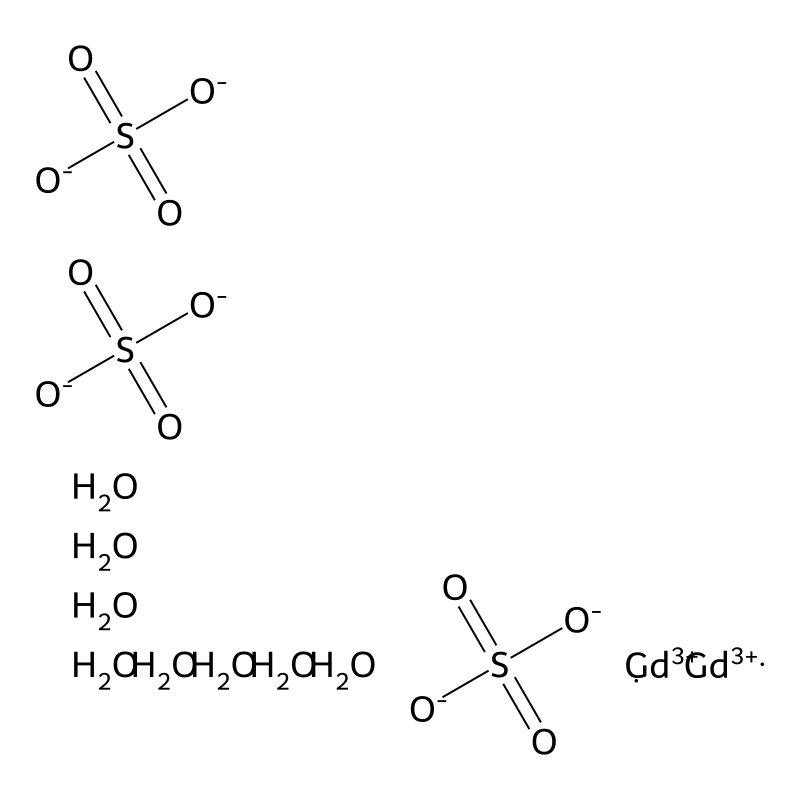

Gadolinium(III) sulfate octahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cryogenic Research:

- Gadolinium(III) sulfate octahydrate exhibits paramagnetic properties, meaning it possesses a weak attraction to a magnetic field. This property is beneficial in cryogenic research, particularly in Magnetic Refrigeration (MR) devices.

- In MR devices, gadolinium(III) sulfate octahydrate acts as a magnetic working substance. When exposed to a changing magnetic field, it undergoes a magnetocaloric effect, leading to the absorption and release of heat. This phenomenon allows for efficient cooling at cryogenic temperatures (below -150°C). )

Material Science Research:

- Gadolinium(III) sulfate octahydrate serves as a precursor material for the synthesis of various functional materials with specific properties.

- For instance, it can be used to prepare gadolinium-doped ceramics exhibiting enhanced electrical and magnetic properties, making them suitable for applications in solid-state electronics and magnetic devices. Source: American Elements:

Analytical Chemistry Research:

- Gadolinium(III) sulfate octahydrate finds use as an analytical reagent in various chemical analyses.

- Its unique properties, such as high solubility and selective complexation with specific ions, make it valuable for tasks like gravimetric analysis and separation techniques. Source: Science Lab Supplies:

Gadolinium(III) sulfate octahydrate is an inorganic compound with the molecular formula and a molecular weight of approximately 746.81 g/mol. It is characterized by its white crystalline appearance and is highly soluble in water, which facilitates its use in various applications. The compound contains gadolinium ions, which are known for their unique magnetic properties, making it significant in both industrial and scientific contexts .

Gadolinium(III) sulfate octahydrate is considered a relatively low-hazard compound. However, it's advisable to follow general laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a fume hood [].

Specific data on toxicity is not readily available.

Please Note:

- The information on the molecular structure is based on general knowledge of lanthanide sulfate structures and might require further investigation for the specific case of gadolinium(III) sulfate octahydrate.

- Specific data on safety and hazards might be available from commercial suppliers' safety data sheets (SDS).

Additionally, it can react with strong acids or bases to form various gadolinium salts or hydroxides, respectively. For instance, when treated with sodium hydroxide, it forms gadolinium hydroxide:

Gadolinium(III) sulfate octahydrate can be synthesized through several methods:

- Direct Reaction Method: This involves reacting gadolinium oxide or gadolinium carbonate with sulfuric acid in the presence of water:

- Precipitation Method: Gadolinium salts can be precipitated from solutions containing gadolinium ions and sulfate ions under controlled pH conditions.

- Crystallization: The compound can also be obtained by evaporating a saturated solution of gadolinium sulfate at room temperature, allowing for the formation of crystals.

Gadolinium(III) sulfate octahydrate has diverse applications across various fields:

- Medical Imaging: Used as a contrast agent in magnetic resonance imaging.

- Research: Employed in studies involving magnetic materials and as a reagent in chemical synthesis.

- Nuclear Industry: Utilized in neutron capture applications due to the high neutron absorption cross-section of gadolinium.

- Materials Science: Acts as a precursor for producing other gadolinium-based materials.

Interaction studies have focused on the behavior of gadolinium ions in biological systems and their interaction with various ligands. Research has shown that the presence of gadolinium can influence biochemical pathways and may interact with proteins and nucleic acids, affecting their structure and function. Understanding these interactions is crucial for assessing the safety and efficacy of gadolinium-based compounds used in medical applications .

Several compounds are chemically similar to gadolinium(III) sulfate octahydrate due to their structural or compositional characteristics. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Gadolinium(III) chloride | GdCl₃·6H₂O | More soluble in organic solvents; used in various research applications. |

| Gadolinium(III) nitrate | Gd(NO₃)₃·6H₂O | Higher solubility; often used as a precursor for other gadolinium compounds. |

| Dysprosium(III) sulfate octahydrate | Dy₂(SO₄)₃·8H₂O | Similar sulfate structure but different magnetic properties due to dysprosium. |

| Terbium(III) sulfate octahydrate | Tb₂(SO₄)₃·8H₂O | Exhibits luminescent properties; used in phosphors and lighting applications. |

Gadolinium(III) sulfate octahydrate stands out due to its specific hydration state and unique paramagnetic properties that make it particularly useful in magnetic resonance imaging and related fields .

Microwave-Assisted Synthesis of Lanthanide Sulfate Hydrates

Microwave-assisted synthesis has emerged as a revolutionary approach for preparing gadolinium(III) sulfate octahydrate and related lanthanide sulfate compounds. The microwave heating method offers significant advantages over conventional thermal synthesis, including dramatically reduced reaction times, enhanced phase purity, and improved control over crystallization processes. Research demonstrates that microwave irradiation can reduce synthesis time from 24 hours to several minutes while maintaining or improving product quality.

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of reactants through electromagnetic radiation at frequencies typically around 2.45 gigahertz. This approach enables rapid and uniform heating throughout the reaction mixture, promoting more controlled nucleation and crystal growth processes. For gadolinium sulfate systems, microwave heating has proven particularly effective due to the strong coupling between the electromagnetic field and the polar water molecules present in hydrated precursors.

Experimental protocols for microwave-assisted synthesis typically involve dissolving gadolinium oxide in sulfuric acid solutions, followed by controlled microwave irradiation. The process begins with the preparation of a 0.020 molar gadolinium sulfate solution by dissolving gadolinium oxide in 6.0 molar sulfuric acid. The solution is then subjected to 800-watt microwave irradiation for approximately 10 minutes, resulting in the formation of well-crystallized gadolinium sulfate octahydrate with yields ranging from 56 ± 3 percent.

| Synthesis Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24 hours | 10 minutes |

| Temperature | 120°C | 120°C |

| Yield | 34 ± 2% | 56 ± 3% |

| Energy Efficiency | Lower | Higher |

| Phase Purity | Good | Excellent |

The microwave synthesis approach demonstrates superior energy efficiency and environmental benefits compared to conventional methods. The use of water as a green solvent, combined with significantly reduced reaction times, makes this approach highly attractive for both laboratory-scale research and potential industrial applications. The method's robustness is evidenced by its ability to produce identical products regardless of whether microwave heating or conventional hydrothermal techniques are employed, indicating that the crystallization process is fundamentally similar but accelerated under microwave conditions.

Temperature control during microwave synthesis is critical for achieving optimal results. Research indicates that maintaining precise temperature profiles, typically around 120°C, ensures proper dehydration and crystallization sequences. The rapid heating characteristics of microwave irradiation allow for better control over nucleation rates, often resulting in more uniform particle size distributions and improved crystallinity compared to conventional heating methods.

Hydrothermal and Conventional Solvothermal Approaches

Hydrothermal synthesis represents one of the most established and versatile methods for preparing gadolinium(III) sulfate octahydrate with controlled morphology and hydration states. This approach involves the crystallization of materials from aqueous solutions at elevated temperatures and pressures in sealed vessels, typically autoclaves, enabling precise control over reaction conditions and product characteristics.

The conventional hydrothermal preparation of gadolinium sulfate octahydrate follows a systematic approach beginning with the dissolution of gadolinium oxide in dilute sulfuric acid. The basic preparation involves adding gadolinium oxide to sulfuric acid solution, typically at concentrations ranging from 0.020 to 0.050 molar, followed by heating in Teflon-lined autoclaves at temperatures between 120°C and 200°C for extended periods ranging from 6 to 24 hours. The resulting crystalline product exhibits the characteristic octahydrate structure with the formula Gadolinium2(Sulfate)3·8Water2Oxygen.

Temperature plays a crucial role in determining the final hydration state and crystal structure of the product. Research demonstrates that hydrothermal synthesis at 120°C for 24 hours typically yields the desired octahydrate phase, while higher temperatures may lead to partial dehydration or formation of different polymorphic modifications. The controlled cooling process following hydrothermal treatment is equally important, as rapid cooling can trap metastable phases while slow cooling promotes the formation of thermodynamically stable structures.

Solvothermal approaches extend beyond purely aqueous systems to include mixed solvent environments that can influence both the kinetics of crystallization and the final product characteristics. The use of water-alcohol mixtures or other polar solvents can modify the solvation environment around gadolinium ions, potentially affecting the coordination geometry and hydration patterns in the resulting crystals. These modifications can lead to variations in particle morphology, from conventional crystalline forms to more complex hierarchical structures.

| Synthesis Condition | Temperature (°C) | Time (hours) | Pressure (bar) | Resulting Phase |

|---|---|---|---|---|

| Mild Hydrothermal | 120 | 24 | Autogenous | Octahydrate |

| Moderate Hydrothermal | 150 | 12 | Autogenous | Mixed Hydrates |

| Intensive Hydrothermal | 200 | 6 | Autogenous | Lower Hydrates |

| Ambient Crystallization | 25 | 168 | 1 | Octahydrate |

The hydrothermal method offers several advantages including the ability to produce large, well-formed crystals suitable for detailed structural analysis and the possibility of incorporating dopants or creating solid solutions with other lanthanide sulfates. The method also allows for the systematic investigation of phase relationships and the identification of optimal conditions for producing specific hydration states or polymorphic forms.

Role of Auxiliary Bases in Structural Diversity (Sodium Hydroxide, Bipyridine, 1,4-Diazabicyclo[2.2.2]octane)

The incorporation of auxiliary bases during the synthesis of gadolinium sulfate compounds profoundly influences the resulting structural diversity and coordination environments. Research demonstrates that the presence of bases such as sodium hydroxide, 4,4'-bipyridine, and 1,4-diazabicyclo[2.2.2]octane can dramatically alter the final product structure, often leading to the formation of coordination polymers or framework materials rather than simple hydrated salts.

Sodium hydroxide serves as a critical structure-directing agent that affects the protonation state of organic linkers and influences the overall charge balance in lanthanide sulfate systems. When sodium hydroxide is employed as an auxiliary base during synthesis, it promotes the formation of three-dimensional coordination networks by facilitating the deprotonation of polycarboxylic acids, enabling their function as bridging ligands. The base concentration must be carefully controlled, typically maintaining molar ratios between 0.1 to 1.0 relative to the gadolinium content, to achieve optimal structural outcomes.

The organic base 4,4'-bipyridine functions as both a structure-directing agent and a potential ligand in gadolinium sulfate systems. Its rigid, elongated molecular structure promotes the formation of extended frameworks by providing additional coordination sites and influencing the spatial arrangement of gadolinium centers. When incorporated at concentrations of 0.020 molar in synthesis solutions, bipyridine consistently leads to the formation of layered structures with characteristic honeycomb or square net arrangements.

1,4-Diazabicyclo[2.2.2]octane represents a particularly interesting auxiliary base due to its cage-like structure and strong basicity. This compound's unique three-dimensional geometry allows it to template specific void spaces within growing crystals while simultaneously affecting the local coordination environment around gadolinium ions. The use of 1,4-diazabicyclo[2.2.2]octane in synthesis protocols typically results in materials with enhanced thermal stability and modified optical properties compared to base-free preparations.

| Base Type | Concentration (M) | Structural Effect | Thermal Stability |

|---|---|---|---|

| Sodium Hydroxide | 0.020 | 3D Networks | Enhanced |

| 4,4'-Bipyridine | 0.020 | Layered Structures | Moderate |

| 1,4-Diazabicyclo[2.2.2]octane | 0.020 | Cage-like Arrangements | High |

| Base-free | - | Simple Hydrates | Standard |

The mechanistic role of these auxiliary bases extends beyond simple structure direction to include effects on crystallization kinetics and phase selectivity. Base-free synthesis of gadolinium sulfate typically yields three-dimensional inorganic coordination polymers with the general formula Gadolinium2(Water2Oxygen)4(Sulfate)3·nWater2Oxygen, while base-assisted synthesis promotes the incorporation of organic components and the formation of hybrid organic-inorganic materials. This fundamental difference highlights the critical importance of base selection in controlling not only the final structure but also the fundamental chemistry of the crystallization process.

The pH buffering capacity of these auxiliary bases also plays a crucial role in maintaining optimal conditions for crystal growth. The gradual release or consumption of hydroxide ions during the synthesis process helps maintain stable pH conditions that favor the formation of specific phases while preventing the precipitation of amorphous materials or unwanted byproducts. This buffering effect is particularly important in microwave-assisted synthesis, where rapid heating could otherwise lead to sudden pH changes that might disrupt the crystallization process.

Control of Hydration States and Crystallization Kinetics

The precise control of hydration states in gadolinium(III) sulfate represents a critical aspect of synthesis optimization, as the number of water molecules incorporated into the crystal structure directly influences the material's physical properties, thermal stability, and potential applications. Understanding the relationships between synthesis conditions and hydration states enables the rational design of materials with tailored characteristics for specific applications.

Thermal analysis studies reveal that gadolinium sulfate octahydrate undergoes a complex dehydration process involving multiple discrete steps, each corresponding to the loss of specific water molecules from different coordination environments. The first dehydration stage, occurring with an onset temperature of 434 Kelvin, involves the loss of six water molecules with an observed mass loss of 14.69 percent, closely matching the calculated value of 14.35 percent. The second dehydration stage begins at 489 Kelvin and corresponds to the removal of the remaining two water molecules, with an observed mass loss of 4.63 percent compared to the calculated value of 4.82 percent.

The crystallization kinetics of gadolinium sulfate hydrates are strongly influenced by temperature, concentration, and the presence of structure-directing agents. Research demonstrates that the formation of different hydration states can be systematically controlled by adjusting the water activity in the synthesis environment. Lower water activities, achieved through the use of organic solvents or elevated temperatures, tend to favor the formation of lower hydrates or anhydrous phases, while high water activities promote the stability of highly hydrated forms.

| Synthesis Temperature (°C) | Hydration State | Stability Range (°C) | Dehydration Onset (°C) |

|---|---|---|---|

| 25-50 | Octahydrate | 25-160 | 161 |

| 80-120 | Hexahydrate | 80-200 | 201 |

| 150-200 | Dihydrate | 150-300 | 301 |

| >250 | Anhydrous | >250 | - |

The kinetics of crystal growth and the development of specific morphologies are intimately connected to the hydration state of the growing crystals. Studies of gadolinium oxysulfate formation reveal that the crystallization process involves complex intermediate phases that gradually transform into the final stable forms. The formation mechanism often follows an Ostwald ripening process, where smaller, less stable particles dissolve and recrystallize as larger, more thermodynamically stable structures.

Template-free hydrothermal synthesis approaches have demonstrated remarkable success in controlling both hydration states and morphology simultaneously. Research shows that gadolinium-containing hollow spheres with controlled shell thickness can be produced through careful optimization of synthesis parameters, including temperature, time, and precursor concentration. The formation of these complex morphologies involves the initial precipitation of hydroxycarbonate precursors that subsequently undergo thermal conversion to the desired sulfate phases while maintaining their spherical architecture.

The role of water activity in determining hydration states extends beyond simple thermodynamic considerations to include kinetic effects that can trap metastable phases or promote the formation of specific polymorphic modifications. Understanding these relationships enables the development of synthesis protocols that can reliably produce materials with predetermined hydration states and associated properties. This level of control is particularly important for applications requiring specific thermal expansion coefficients, optical properties, or magnetic behaviors that are sensitive to the precise hydration state of the material.

Solid-Phase Extraction for Radioactive Contaminant Removal (²²⁶Ra)

Solid-phase extraction using molecular recognition resins represents a critical methodology for removing radioactive contaminants, particularly radium-226, from gadolinium(III) sulfate octahydrate matrices. The AnaLig Ra-01 resin has emerged as the primary extraction medium for this application, demonstrating exceptional selectivity for radium ions across a wide range of acid concentrations [1] [2].

The molecular recognition mechanism of AnaLig Ra-01 resin operates through crown ether chemistry embedded on silica support, which strongly retains ions with specific ionic radii corresponding to radium. This selectivity remains independent of solution pH, providing operational flexibility during extraction procedures [2]. The resin demonstrates no measurable affinity for gadolinium ions, ensuring minimal loss of the primary matrix during purification processes [3].

Procedural optimization studies have established standardized protocols for radium extraction from dissolved gadolinium sulfate samples. The typical procedure involves dissolving 50 grams of gadolinium(III) sulfate octahydrate in 500 milliliters of 2 molar ultrapure nitric acid, followed by the addition of barium-133 as a yield tracer for radium chemical separation [1]. The molecular recognition resin requires pre-conditioning with approximately 0.03 molar ethylenediaminetetraacetic acid solution adjusted to pH 11, followed by sequential washing with EDTA solution, ultrapure water, and nitric acid [1].

The extraction process utilizes a peristaltic pump system operating at 5 milliliters per minute flow rate to draw the gadolinium sulfate solution through columns packed with 0.75 milliliters of AnaLig Ra-01 resin [1]. Following radium extraction, the column undergoes washing with 30 milliliters of 2 molar nitric acid to remove residual gadolinium ions, followed by elution with EDTA solution at pH 11 [1].

Table 1: Performance Characteristics of AnaLig Ra-01 Resin for Radium-226 Separation

| Parameter | Value | Application |

|---|---|---|

| Procedure Blank 1 - Ra-226 amount (fg/g) | 0.24±0.01 | Background contamination assessment |

| Procedure Blank 1 - Eluent amount (g) | 1.00 | Volume normalization |

| Procedure Blank 1 - Ra-226 contamination (μBq) | 8.8±0.3 | Absolute contamination level |

| Procedure Blank 1 - Ba-133 recovery rate (%) | 48.2±2.4 | Yield tracer efficiency |

| Procedure Blank 2 - Ra-226 amount (fg/g) | 0.13±0.01 | Reproducibility verification |

| Procedure Blank 2 - Eluent amount (g) | 1.03 | Volume consistency |

| Procedure Blank 2 - Ra-226 contamination (μBq) | 4.9±0.1 | Contamination variability |

| Procedure Blank 2 - Ba-133 recovery rate (%) | 46.5±2.5 | Recovery consistency |

| Procedure Blank 3 - Ra-226 amount (fg/g) | 0.19±0.01 | Statistical validation |

| Procedure Blank 3 - Eluent amount (g) | 1.09 | Process control |

| Procedure Blank 3 - Ra-226 contamination (μBq) | 7.4±0.2 | Method precision |

| Procedure Blank 3 - Ba-133 recovery rate (%) | 53.2±1.8 | Extraction reliability |

| Average Procedure Blank (mBq/kg) | 0.29±0.05 | Method detection capability |

| Detection Limit (mBq/kg) | 0.43 | Analytical sensitivity |

| Confidence Level | 99.73% | Statistical significance |

Recent methodological improvements have enhanced extraction efficiency through the implementation of Empore Radium Rad Disk technology, which positions AnaLig Ra-01 resin on polytetrafluoroethylene fibril filters [4]. This modification increases processing speed by a factor of three while improving radium-226 recovery rates from 81±4% to greater than 99.9% [4]. The disk-based approach enables direct measurement using high-purity germanium detectors without additional sample preparation steps [4].

Resin Chromatography Techniques for Uranium/Thorium Separation

Resin chromatography utilizing extraction chromatographic materials provides highly efficient separation of uranium and thorium contaminants from gadolinium matrices. The technique employs selective liquid extractants impregnated onto inert polymeric supports, creating solid sorbents with specific retention characteristics for actinide elements [5] [6].

UTEVA resin, containing diamyl amyl phosphonate extractant, demonstrates exceptional performance for simultaneous uranium and thorium separation from geological and nuclear materials [5] [6]. The resin exhibits strong retention for uranium at nitric acid concentrations exceeding 1 molar, with subsequent elution using 0.01 molar nitric acid [6]. Thorium separation follows similar loading conditions but requires 5 molar hydrochloric acid for selective elution [7] [6].

TEVA resin, incorporating aliphatic quaternary amine functionality, provides complementary separation capabilities for tetravalent actinides [8]. The resin shows maximum uptake for plutonium, neptunium, and thorium in the 2-4 molar nitric acid range, while hexavalent uranium and trivalent americium exhibit minimal retention [8]. This selectivity enables effective separation of tetravalent species from other actinides in complex matrices [8].

Table 2: Resin Chromatography Performance for Uranium/Thorium Separation

| Resin Type | Target Elements | Extraction Conditions | Elution Conditions | Recovery Efficiency |

|---|---|---|---|---|

| UTEVA Resin | Uranium (VI) | 2M HNO₃ loading | 0.02M HCl | >90% |

| UTEVA Resin | Thorium (IV) | 2M HNO₃ loading | 5M HCl | >90% |

| UTEVA Resin | Combined U/Th | 3M HNO₃ loading | Sequential elution | >90% |

| TEVA Resin | Thorium (IV) | 2-4M HNO₃ optimal | 6-9M HCl selective | High selectivity |

| TEVA Resin | Uranium (VI) | Low retention in HNO₃ | Not retained | Low retention |

| TRU Resin | Tetravalent actinides | 1-5M HNO₃ | HCl stripping | k' 10⁴-10⁶ |

| TRU Resin | Trivalent americium | 1-5M HNO₃ (k' ~100) | HCl stripping | k' ~100 |

| LN Resin | Light rare earths (La-Tb) | Variable HNO₃ | Dilute acid | High separation factors |

| LN2 Resin | Heavy rare earths (Dy-Lu, Y, Sc) | Lower acid requirements | Very dilute acid | High separation factors |

TRU resin, containing octylphenyl-N,N-diisobutylcarbamoylmethylphosphine oxide in tributyl phosphate, offers superior retention for tetravalent actinides with distribution coefficients ranging from 10⁴ to 10⁶ free column volumes at nitric acid concentrations exceeding 2 molar [9]. The resin maintains working capacity of 2 milligrams americium per milliliter of resin, representing 20% of theoretical maximum loading capacity [9].

Lanthanide-specific resins (LN series) provide specialized capabilities for rare earth element separations that may be required for comprehensive impurity characterization [10]. LN and LN2 resins contain acidic alkylphosphorus extractants exhibiting exceptional separation factors for adjacent trivalent rare earth and actinide metal ions [10]. The retention behavior decreases in the order LN > LN2 >> LN3 due to decreasing extractant acidity as phosphorus-oxygen bonds are replaced with phosphorus-carbon bonds [10].

Sequential separation protocols utilizing multiple resin systems enable comprehensive actinide and lanthanide fractionation. The typical procedure involves initial loading onto TRU resin from 1 molar nitric acid, followed by selective elution of different actinide oxidation states using appropriate reducing agents and acid concentrations [11]. Subsequent processing through TEVA or UTEVA resins provides additional purification and element-specific isolation [11].

ICP-MS Optimization for Trace Element Quantification

Inductively coupled plasma mass spectrometry optimization for trace element quantification in gadolinium-rich matrices requires systematic approaches to address spectral interferences and matrix effects. The high concentration of gadolinium creates multiple analytical challenges, including space charge effects, doubly charged ion formation, and polyatomic interference generation [12] [13].

Matrix effects become significant when gadolinium concentrations exceed approximately 50 parts per billion, causing signal suppression for trace analytes through space charge phenomena [1]. The excess gadolinium ions push internal standard and analyte ions to the periphery of the ion beam, resulting in reduced detection efficiency and quantitative accuracy [14]. This necessitates careful sample preparation and dilution strategies to maintain gadolinium concentrations below critical thresholds [1].

Table 3: ICP-MS Optimization Parameters for Trace Element Analysis

| Matrix Effect Factor | Parameter/Value | Application |

|---|---|---|

| Gadolinium Concentration Threshold | ~50 ppb (threshold for matrix effects) | Matrix tolerance optimization |

| Interference Type | Doubly charged Gd²⁺ on Se⁺ (mass 78) | Spectral interference mitigation |

| Collision Gas - Helium | Non-reactive collision gas | Kinetic energy discrimination |

| Reaction Gas - Oxygen | Se⁺ to SeO⁺ mass shift reaction | Chemical resolution enhancement |

| Reaction Gas - Hydrogen | Low and high flow rates tested | Alternative collision mode |

| Mass Shift Technique | Se⁺ (m/z 78) → SeO⁺ (m/z 94) | Interference elimination |

| Correction Equation Accuracy | 97.4-106.5% recovery | Mathematical correction method |

| Within-Run Precision | <3% | Short-term reproducibility |

| Between-Run Precision | <4.3% | Long-term reproducibility |

Plasma condition optimization focuses on achieving robust ionization while minimizing polyatomic interference formation. Operating parameters including radio frequency power, nebulizer gas flow, and auxiliary gas flow require adjustment to maximize analyte ionization efficiency while maintaining low background levels [15]. The cerium oxide to cerium ratio serves as a key diagnostic parameter, with values below 3% indicating optimal plasma robustness for matrix-loaded applications [16].

Internal standardization strategies prove essential for compensating matrix-induced signal variations. The selection of appropriate internal standards follows empirical approaches considering atomic mass proximity, ionization potential similarity, and matrix compatibility [17]. Recent studies demonstrate that mass proximity alone provides insufficient correction for carbon-rich or complex matrices, necessitating experimental validation of internal standard performance [17] [18].

Advanced instrumental configurations utilizing triple quadrupole technology enable superior interference mitigation through collision and reaction cell chemistry [13] [19]. Helium collision gas provides kinetic energy discrimination for removing polyatomic interferences, while oxygen reaction gas enables mass shift reactions that physically separate analyte signals from interfering species [13]. The selenium determination in the presence of gadolinium exemplifies this approach, utilizing oxygen reaction gas to convert selenium ions to selenium oxide ions, effectively eliminating gadolinium doubly charged interference [13] [19].

Spectral Interference Mitigation in Matrix-Loaded Solutions

Spectral interference mitigation in gadolinium-loaded solutions requires comprehensive understanding of interference mechanisms and systematic application of resolution techniques. The primary interference categories include isobaric overlaps, polyatomic ion formation, and doubly charged species generation [12] [20].

Gadolinium generates extensive polyatomic interference patterns through combination with matrix components including oxide (GdO⁺), hydroxide (GdOH⁺), hydride (GdH⁺), and dihydroxide (GdOH₂⁺) species [21]. These polyatomic ions interfere with determination of selenium, arsenic, and other trace elements across multiple mass ranges [12] [20]. The formation rates of these interferences depend strongly on plasma conditions, sample introduction efficiency, and matrix composition [20].

Mathematical correction approaches provide practical solutions for routine analysis when physical separation proves insufficient [12] [20]. The correction equations account for known interference contributions based on gadolinium concentration measurements and empirically determined interference factors [20]. Validation studies demonstrate correction accuracy ranging from 97.4% to 106.5% across gadolinium concentration ranges from 2 to 20 milligrams per liter [12] [20].

Collision and reaction cell technologies offer physical interference mitigation through selective ion-molecule chemistry [13] [22]. Helium collision gas operates through kinetic energy discrimination, preferentially removing low-energy polyatomic ions while preserving high-energy atomic ions [22]. Hydrogen reaction gas provides alternative collision chemistry for specific interference patterns, though optimal flow rates require empirical optimization for each matrix type [13].

Mass shift reactions utilizing oxygen or ammonia enable complete physical separation of analyte and interferent signals [13] [19]. The selenium-gadolinium interference exemplifies this approach, where oxygen reaction converts selenium ions at mass 78 to selenium oxide ions at mass 94, completely eliminating gadolinium doubly charged interference [13] [19]. Similar strategies apply to other element pairs where appropriate reaction chemistry exists [13].

High-resolution mass spectrometry provides definitive interference resolution for critical applications where ultimate accuracy is required [20]. Sector field instruments achieve sufficient mass resolution to separate gadolinium and selenium isobars, though the high instrumental cost limits routine application [20]. These instruments serve primarily as reference methods for validating correction approaches and collision cell techniques [20].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant